sodium 5-{[(tert-butoxy)carbonyl]amino}-1-methyl-1H-imidazole-2-carboxylate
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Overview
Description
Sodium 5-{[(tert-butoxy)carbonyl]amino}-1-methyl-1H-imidazole-2-carboxylate is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 5-{[(tert-butoxy)carbonyl]amino}-1-methyl-1H-imidazole-2-carboxylate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction between glyoxal and ammonia or an amine, followed by cyclization.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation using methyl iodide or a similar reagent.
Protection of the Amine Group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Carboxylation: The carboxylate group is introduced through carboxylation reactions, often using carbon dioxide or related reagents.
Formation of the Sodium Salt: The final step involves neutralizing the compound with sodium hydroxide to form the sodium salt.
Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the imidazole ring.
Reduction: Reduction reactions can target the imidazole ring or the carboxylate group.
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amine or the imidazole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Products may include imidazole derivatives with oxidized functional groups.
Reduction: Reduced forms of the imidazole ring or carboxylate group.
Substitution: Substituted imidazole derivatives with various functional groups.
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Acts as a protecting group in multi-step organic synthesis.
Biology:
- Potential use in the development of biochemical probes or inhibitors.
- May serve as a building block for biologically active compounds.
Medicine:
- Investigated for its potential in drug development, particularly in the synthesis of pharmaceuticals with imidazole-based structures.
Industry:
- Utilized in the production of specialty chemicals and materials.
- May be used in the synthesis of polymers or advanced materials with specific properties.
Mechanism of Action
The mechanism of action of sodium 5-{[(tert-butoxy)carbonyl]amino}-1-methyl-1H-imidazole-2-carboxylate depends on its specific application. In general, the compound can interact with molecular targets through its imidazole ring, which can participate in hydrogen bonding, coordination with metal ions, or π-π interactions. The Boc-protected amine group can be deprotected under acidic conditions to reveal the free amine, which can then engage in further chemical reactions or biological interactions.
Comparison with Similar Compounds
Sodium 5-{[(tert-butoxy)carbonyl]amino}-1H-imidazole-2-carboxylate: Lacks the methyl group, which may affect its reactivity and applications.
Sodium 5-{[(tert-butoxy)carbonyl]amino}-1-methyl-1H-imidazole-4-carboxylate: Differing position of the carboxylate group, which can influence its chemical behavior and interactions.
Uniqueness:
- The presence of the methyl group at the 1-position of the imidazole ring can influence the compound’s steric and electronic properties, potentially enhancing its reactivity and specificity in certain applications.
- The Boc-protected amine provides a versatile handle for further functionalization, making it a valuable intermediate in synthetic chemistry.
This detailed article should provide a comprehensive overview of sodium 5-{[(tert-butoxy)carbonyl]amino}-1-methyl-1H-imidazole-2-carboxylate, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
2411219-68-4 |
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Molecular Formula |
C10H14N3NaO4 |
Molecular Weight |
263.23 g/mol |
IUPAC Name |
sodium;1-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]imidazole-2-carboxylate |
InChI |
InChI=1S/C10H15N3O4.Na/c1-10(2,3)17-9(16)12-6-5-11-7(8(14)15)13(6)4;/h5H,1-4H3,(H,12,16)(H,14,15);/q;+1/p-1 |
InChI Key |
HXHCAMNICBLLMZ-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=C(N1C)C(=O)[O-].[Na+] |
Purity |
94 |
Origin of Product |
United States |
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